molecular formula C29H28N2O4 B2588116 11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 933659-07-5

11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2588116
CAS No.: 933659-07-5
M. Wt: 468.553
InChI Key: HRMSVZQXQZQTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromen-4-one core substituted at the 7-position with an ethyloxy linker connected to a 7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one moiety. The chromen ring (a benzopyran derivative) is modified with a 2-methyl, 4-oxo, and 3-phenyl group, while the tricyclic system contains two nitrogen atoms and fused rings with specific stereochemistry.

Properties

IUPAC Name

11-[2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4/c1-19-28(21-6-3-2-4-7-21)29(33)24-11-10-23(15-26(24)35-19)34-13-12-30-16-20-14-22(18-30)25-8-5-9-27(32)31(25)17-20/h2-11,15,20,22H,12-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMSVZQXQZQTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CC4CC(C3)C5=CC=CC(=O)N5C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Systems

The compound’s tricyclic and chromen-based framework aligns it with several classes of bioactive molecules. Key comparisons include:

Compound Name Key Structural Features Bioactivity/Function Reference
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic system with dithia (S-S) and aza (N) groups; 4-methoxyphenyl substituent Not explicitly stated, but structural motifs suggest potential enzyme inhibition [6]
11-Hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one Furo[3,2-h][2]benzopyran core with hydroxy and methyl groups Likely metabolic intermediate or natural product analog [8]
Target Compound Chromen-ethyloxy-diazatricyclo hybrid; phenyl and methyl substituents Hypothesized to modulate redox pathways or protein binding (inferred from structural analogs)

Key Observations :

  • The target compound’s chromen-ethyloxy linkage distinguishes it from simpler benzopyrans (e.g., ’s furo-benzopyran) and may enhance solubility or membrane permeability .
  • Its diazatricyclo system shares similarities with ’s tetracyclic aza/dithia compounds, which are often associated with enzyme inhibition due to heteroatom-rich scaffolds .
Functional Group and Pathway Analysis

Using the KEGG/LIGAND database clustering method (), the target compound would likely group with chromen derivatives (e.g., flavonoids, coumarins) due to its benzopyran core. However, its diazatricyclo moiety may align it with alkaloid-like clusters involved in secondary metabolite pathways . In contrast, ’s compound clusters with furo-benzopyrans, which are linked to oxidative stress responses in plants .

Research Findings and Implications

Structural Uniqueness and Hypothesized Bioactivity
  • Chromen Core : The 4-oxo and 3-phenyl groups may confer antioxidant or pro-oxidant activity , similar to ferroptosis-inducing compounds (), though direct evidence is lacking .
  • Diazatricyclo System : The nitrogen-rich tricyclic structure could mimic cofactors (e.g., NADH) or inhibit metalloenzymes, a trait observed in related azaheterocycles .
  • Ethyloxy Linker : This flexible moiety may enhance target engagement by allowing conformational adaptability, as seen in synthetic drug candidates .

Biological Activity

The compound 11-{2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one exhibits significant biological activity that has garnered attention in various fields of research, particularly in cancer therapy and pharmacology. This article reviews the biological properties of this compound, supported by recent studies and findings.

Chemical Structure and Properties

The compound belongs to the class of chromenes and diazatricyclo compounds , characterized by a complex molecular structure that contributes to its biological effects. Its molecular formula is C18H15N2O4C_{18}H_{15}N_{2}O_{4}, with a molecular weight of approximately 309.321 g/mol. The structural features include:

  • Chromene moiety: Imparts antioxidant properties.
  • Diazatricyclo framework: May enhance interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds within the chromene class. For instance, a derivative compound (DK4023) demonstrated the ability to inhibit tumor necrosis factor-alpha (TNFα)-induced motility in MDA-MB-231 breast cancer cells. This inhibition was linked to the downregulation of matrix metalloproteinase (MMP) expressions, specifically MMP2 and MMP9, which are critical for cancer cell invasion and metastasis .

Table 1: Summary of Antitumor Effects

CompoundCell LineIC50 (μM)Mechanism of Action
DK4023MDA-MB-23125Inhibition of TNFα-induced motility and MMP expression
11-{...}TBDTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. For example, a related coumarin compound showed an IC50 value of 8.10 μM against Jurkat T cells, illustrating potent cytotoxicity . Such findings suggest that the structural components of these compounds may facilitate targeted cytotoxic effects.

The biological activity is primarily attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways: The compound potentially disrupts TNFα signaling pathways, which are often overactive in cancerous tissues.
  • Matrix Metalloproteinase Modulation: By inhibiting MMP expressions, the compound may reduce cell migration and invasion capabilities.
  • Induction of Apoptosis: Similar compounds have been reported to induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy of chromene derivatives:

  • Study on DK4023 : This study demonstrated significant inhibition of TNFα-induced effects in breast cancer cell lines, suggesting potential for therapeutic application .
  • Cytotoxicity Assessment : A comparative study involving various coumarin derivatives indicated that modifications in the chromene structure could enhance cytotoxic properties against specific cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.